molecular formula C9H11BO4 B581174 (5-Ethoxy-2-formylphenyl)boronic acid CAS No. 1003042-89-4

(5-Ethoxy-2-formylphenyl)boronic acid

Cat. No.: B581174
CAS No.: 1003042-89-4
M. Wt: 193.993
InChI Key: WZXOCGHYGPWDRF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving (5-Ethoxy-2-formylphenyl)boronic acid are not available, boronic acids are known to undergo several types of reactions. They can form boronate esters in the presence of diols, which is a reaction often used in sensing applications .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 193.99 and its InChI key is WZXOCGHYGPWDRF-UHFFFAOYSA-N .

Scientific Research Applications

Boronic Acid in Drug Discovery

Boronic acids have seen increased interest in medicinal chemistry, leveraging their unique properties to enhance the potency and pharmacokinetics of drugs. The FDA and Health Canada have approved several boronic acid-based drugs, with more undergoing clinical trials. These compounds offer a versatile toolkit for drug development, showing promise in improving therapeutic outcomes across various conditions (Plescia & Moitessier, 2020).

Environmental Applications: Boron Removal

In the context of seawater desalination, research on boron removal is crucial due to its presence in drinking water sourced from desalination processes. Studies focus on optimizing reverse osmosis (RO) and nanofiltration (NF) membranes to enhance boron removal, addressing the environmental and health challenges associated with boron in water supplies (Tu, Nghiem, & Chivas, 2010).

Biomass Conversion to Chemicals

Boronic acids play a role in converting plant biomass to valuable chemicals, such as furan derivatives, which serve as feedstocks for polymers, materials, and fuels. This research underscores the potential of boronic acids in facilitating sustainable chemical production from renewable resources, highlighting a path towards less reliance on fossil fuels (Chernyshev, Kravchenko, & Ananikov, 2017).

Sensing and Detection Technologies

Boronic acids are integral to developing chemical sensors due to their ability to bind selectively to diols and other functional groups, enabling the detection of carbohydrates, ions, and other analytes. This area of research has significant implications for biomedical diagnostics, environmental monitoring, and industrial process control (Bian et al., 2019).

Electrochemical Biosensors

Advances in electrochemical biosensors using ferroceneboronic acid and its derivatives illustrate the potential for non-enzymatic glucose sensing and other applications. These sensors exploit the selective binding properties of boronic acids, offering a promising avenue for developing new diagnostic tools and monitoring devices (Wang, Takahashi, Du, & Anzai, 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), among others .

Mechanism of Action

Target of Action

The primary target of (5-Ethoxy-2-formylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, the this compound acts as a nucleophilic organic group . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized through its donation of electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the this compound is transferred from boron to palladium .

Biochemical Pathways

The main biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The this compound plays a crucial role in this process by acting as a nucleophilic organic group .

Pharmacokinetics

Its water solubility is also high, making it very soluble . These properties suggest that the compound may have good bioavailability.

Result of Action

The result of the action of this compound in the SM coupling reaction is the formation of a new carbon–carbon bond . This allows for the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions. The SM coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign . It is stored in an inert atmosphere at 2-8°C , indicating that it is stable under these conditions. The rate of hydrolysis of boronic esters, including this compound, is considerably accelerated at physiological ph , suggesting that the compound’s action, efficacy, and stability may be influenced by pH.

Properties

IUPAC Name

(5-ethoxy-2-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-2-14-8-4-3-7(6-11)9(5-8)10(12)13/h3-6,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXOCGHYGPWDRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OCC)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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